molecular formula C24H21N3O B3504331 2-(4-ethylphenyl)-3-methyl-N-(pyridin-4-yl)quinoline-4-carboxamide

2-(4-ethylphenyl)-3-methyl-N-(pyridin-4-yl)quinoline-4-carboxamide

Cat. No.: B3504331
M. Wt: 367.4 g/mol
InChI Key: WVIIVHLTUJBZEF-UHFFFAOYSA-N
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Description

2-(4-ethylphenyl)-3-methyl-N-(pyridin-4-yl)quinoline-4-carboxamide is a quinoline derivative. Quinolines are nitrogen-containing bicyclic compounds widely found in nature and utilized in various fields such as medicine, food, catalysts, dyes, materials, refineries, and electronics . This compound, like other quinoline derivatives, exhibits significant biological activities, making it a subject of interest in medicinal chemistry research.

Preparation Methods

The synthesis of 2-(4-ethylphenyl)-3-methyl-N-(pyridin-4-yl)quinoline-4-carboxamide typically involves multicomponent reactions. One common method includes the use of commercially available aromatic ketones, aldehydes, and nitrogen sources under microwave irradiation . Lewis acids play a crucial role in selectively synthesizing six-membered heterocycles, including quinolines . Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring the availability of the compound for various applications.

Chemical Reactions Analysis

2-(4-ethylphenyl)-3-methyl-N-(pyridin-4-yl)quinoline-4-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinolines .

Properties

IUPAC Name

2-(4-ethylphenyl)-3-methyl-N-pyridin-4-ylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O/c1-3-17-8-10-18(11-9-17)23-16(2)22(20-6-4-5-7-21(20)27-23)24(28)26-19-12-14-25-15-13-19/h4-15H,3H2,1-2H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVIIVHLTUJBZEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2C)C(=O)NC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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